2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound featuring a bifunctional structure combining an acetamide-linked 3-chloro-4-fluorobenzyl moiety and a 4-ethoxyphenyl acetate ester. This molecule is structurally characterized by:
- A 4-ethoxyphenyl acetate ester, contributing lipophilicity and steric bulk due to the ethoxy substituent.
The compound’s structural features position it as a candidate for pharmaceutical or agrochemical applications, though its exact biological targets remain unconfirmed in the provided data.
Properties
IUPAC Name |
[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO4/c1-2-25-15-6-3-13(4-7-15)10-19(24)26-12-18(23)22-11-14-5-8-17(21)16(20)9-14/h3-9H,2,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNCIHGIWAUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 3-chloro-4-fluorobenzylamine and 4-ethoxyphenylacetic acid. These intermediates are then subjected to a series of reactions, including esterification and amidation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate with structurally related analogs, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.
Structural and Substituent Comparisons
Physicochemical Properties
Melting Points :
- The target compound’s melting point is unreported, but analogs with halogenated aryl groups (e.g., 215.8–217.7°C for a nitrophenyl-containing compound in ) suggest higher melting points due to strong intermolecular forces from electronegative substituents .
- Ethyl esters (e.g., ) typically exhibit lower melting points than benzyl-acetate derivatives due to reduced molecular rigidity.
- Chloro/fluoro substituents () may balance solubility and bioavailability by modulating electronic effects.
Inferred Bioactivity
- Halogen Effects: The 3-chloro-4-fluorobenzyl group may enhance target binding affinity (e.g., kinase inhibition) compared to non-halogenated analogs, as seen in fluorophenyl-containing pharmaceuticals () .
- Ester vs. Amide : The acetate ester in the target compound may confer prodrug properties, with hydrolysis in vivo releasing active carboxylic acid metabolites, similar to ethyl ester prodrugs () .
Biological Activity
The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate , identified by its CAS number 1794897-63-4 , is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13ClFNO3
- Molecular Weight : 341.8 g/mol
- Structure : The compound features a chloro-fluorobenzyl moiety linked to an oxoethyl group and an ethoxyphenyl acetate.
The biological activity of this compound is primarily attributed to its interaction with the sphingosine-1-phosphate (S1P) receptor , specifically the Edg-5 receptor . Compounds that act on this receptor have been implicated in regulating various cellular processes, including:
- Cell proliferation
- Migration
- Differentiation
- Survival
This receptor's modulation has therapeutic implications for conditions such as cancer, fibrosis, and autoimmune diseases.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through S1P receptor antagonism. This mechanism leads to decreased cell viability and increased rates of programmed cell death in various cancer cell lines .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is critical for managing chronic inflammatory diseases. Its ability to inhibit the S1P pathway suggests potential applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies and Experimental Data
-
In vitro Studies : In laboratory settings, compounds structurally related to This compound have demonstrated:
- Significant cytotoxic effects against various cancer cell lines.
- Reduced pro-inflammatory cytokine production in immune cells.
- Animal Models : Preclinical studies utilizing animal models have indicated that these compounds can significantly reduce tumor growth and inflammatory markers, supporting their potential as therapeutic agents .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Key Findings |
|---|---|---|
| Compound A | S1P Receptor Antagonist | Induces apoptosis in breast cancer cells |
| Compound B | Anti-inflammatory | Reduces TNF-alpha levels in rheumatoid arthritis models |
| 2-[Chloro-Fluorobenzyl] | S1P Receptor Antagonist | Shows potential for treating fibrosis and cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
